

A Technical Guide to the IUPAC Nomenclature of C9H10BrF Isomers

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the various structural isomers of the molecular formula C9H10BrF. A systematic approach to naming these compounds is crucial for unambiguous scientific communication, particularly in the fields of chemical synthesis, pharmacology, and materials science.

Core Principles of IUPAC Nomenclature for Substituted Benzenes

The IUPAC system provides a standardized set of rules for naming organic compounds. For aromatic compounds like the isomers of C9H10BrF, the nomenclature is based on the benzene ring as the parent structure.

The key principles are as follows:

• Parent Name: For compounds with an alkyl substituent of six or fewer carbons, the parent name is "benzene".[1] If the alkyl group has more than six carbons, the compound is named as a phenyl-substituted alkane.[1][2] Given the C3H5 alkyl group in C9H10BrF, "benzene" is the designated parent name.



- Identification of Substituents: The molecular formula C9H10BrF indicates the presence of a bromine atom (bromo), a fluorine atom (fluoro), and a C3H5 alkyl group. This alkyl group can be either a propyl or an isopropyl group.
- · Numbering of the Benzene Ring:
 - The substituents on the benzene ring are numbered to provide the lowest possible set of locants.[3]
 - If multiple numbering schemes result in the same lowest locant set, the substituents are then numbered based on alphabetical order.[3][4]
 - The substituents are listed alphabetically in the final name, regardless of their numerical position.[2][5]

Major Isomeric Categories of C9H10BrF

The structural isomers of C9H10BrF primarily fall into two categories based on the structure of the C3H5 alkyl substituent:

- Propylbenzene Derivatives: These isomers contain a straight-chain propyl group attached to the benzene ring.
- Isopropylbenzene (Cumene) Derivatives: These isomers feature a branched isopropyl group attached to the benzene ring.

Within each category, numerous positional isomers exist, defined by the relative positions of the bromo, fluoro, and alkyl groups on the benzene ring.

Data Presentation: IUPAC Names of Representative C9H10BrF Isomers

The following table summarizes the systematic IUPAC names for several possible isomers of C9H10BrF. The naming process prioritizes the lowest possible numbering for the substituents, followed by alphabetical order to break any ties.



Alkyl Group	Substituent Positions (Br, F, Alkyl)	Systematic IUPAC Name
Propyl	1-Bromo, 2-Fluoro, 4-Propyl	1-Bromo-2-fluoro-4- propylbenzene[6][7][8]
Propyl	1-Bromo, 3-Fluoro, 5-Propyl	1-Bromo-3-fluoro-5- propylbenzene
Propyl	2-Bromo, 1-Fluoro, 4-Propyl	2-Bromo-1-fluoro-4- propylbenzene
Propyl	4-Bromo, 1-Fluoro, 2-Propyl	4-Bromo-1-fluoro-2- propylbenzene
Isopropyl	1-Bromo, 2-Fluoro, 4-Isopropyl	1-Bromo-2-fluoro-4- isopropylbenzene
Isopropyl	2-Bromo, 4-Fluoro, 1-Isopropyl	2-Bromo-4-fluoro-1- isopropylbenzene
Isopropyl	4-Bromo, 2-Fluoro, 1-Isopropyl	4-Bromo-2-fluoro-1- isopropylbenzene

Experimental Protocols for Structural Elucidation

While this guide focuses on nomenclature, the definitive identification of a specific C9H10BrF isomer requires experimental validation. The protocols for such characterization are fundamental in organic chemistry and drug development.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The splitting patterns and chemical shifts are critical for determining the substitution pattern on the benzene ring and the structure of the alkyl group.
 - ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, aiding in the confirmation of the overall carbon skeleton.



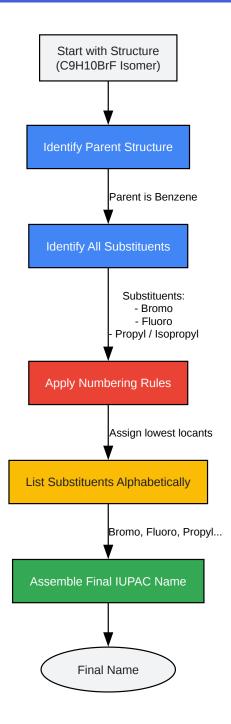
- ¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom and helping to pinpoint its location relative to other substituents through coupling.
- Mass Spectrometry (MS): Confirms the molecular weight (217.08 g/mol for C9H10BrF) and provides fragmentation patterns that can offer clues about the compound's structure.
- Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups and the substitution pattern on the aromatic ring based on the absorption bands in the fingerprint region.

The synthesis of a specific isomer, such as 1-bromo-2-fluoro-4-propylbenzene, would involve a multi-step reaction sequence, potentially utilizing techniques like electrophilic aromatic substitution (e.g., bromination, Friedel-Crafts acylation followed by reduction) and Sandmeyer reactions, with purification at each step using methods like column chromatography or distillation.

Visualization of IUPAC Naming Workflow

The following diagram illustrates the logical process for determining the correct IUPAC name for an isomer of C9H10BrF.





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